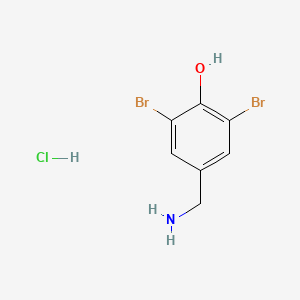

3,5-二溴-4-羟基苄胺盐酸盐

描述

科学研究应用

合成和化学转化

研究表明,与 3,5-二溴-4-羟基苄胺盐酸盐具有结构相似性的羟基苯甲醛衍生物在杂环化合物的合成中至关重要。这些衍生物作为多组分反应中的中间体,导致形成具有显着生物活性的化合物。例如,由 K2CO3 催化的芳香醛、乙酰乙酸乙酯和盐酸羟胺合成 4-芳基亚甲基异恶唑-5(4H)-酮,突出了羟基苯甲醛衍生物在有机合成中的多功能性 (Laroum 等人,2019)。

生物活性

与 3,5-二溴-4-羟基苄胺盐酸盐在结构上相关的化合物的生物活性,例如它们的抗氧化特性,已得到广泛研究。例如,各种合成化合物的抗氧化剂评估显示酚类结构在清除自由基中的重要性,由于其羟基苄基成分,可以推断 3,5-二溴-4-羟基苄胺盐酸盐具有该特性 (Munteanu 和 Apetrei,2021)。

环境影响和处理

溴化和羟基化化合物在环境中(尤其是水体)的存在和归宿一直令人担忧。综述对羟基苯甲酸酯(包括溴化类似物)的出现和行为的研究,强调了了解此类化合物对环境影响的必要性。尽管与 3,5-二溴-4-羟基苄胺盐酸盐没有直接关系,但这些研究突出了溴代有机化合物在水生环境中的持久性和潜在毒性 (Haman 等人,2015)。

在废水处理中的应用

污染物的酶处理方法适用于降解废水中难降解的化合物,展示了酶在处理被溴代有机化学品污染的水中的潜在用途。这种方法可能为降解或转化 3,5-二溴-4-羟基苄胺盐酸盐和类似化合物提供见解,从而提高其从工业废水和废水中的去除率 (Husain 和 Husain,2007)。

作用机制

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate (DBHB) catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Action Environment

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . The discovery of a new catabolic pathway for DBHB and clarification of the genetic determinants underlying the pathway broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .

安全和危害

The safety data sheet for 3,5-Dibromo-4-hydroxybenzylamine indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought . The compound is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

属性

IUPAC Name |

4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWXRDQBCVAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-hydroxybenzylamine hydrochloride | |

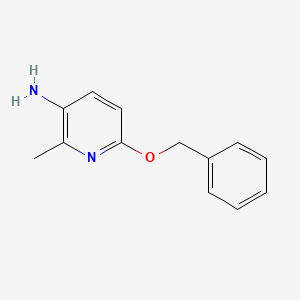

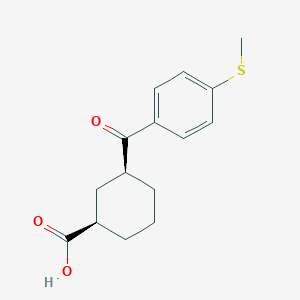

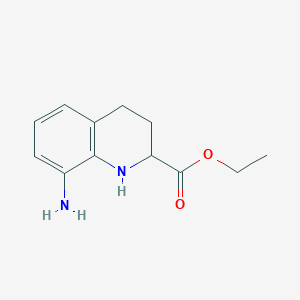

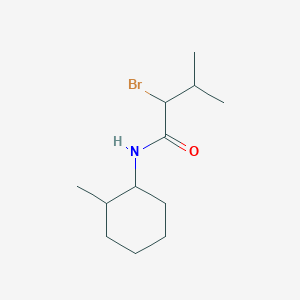

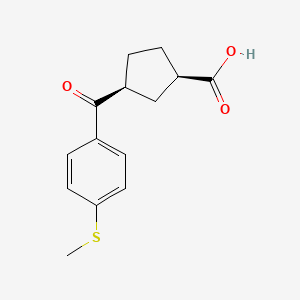

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile](/img/structure/B3214048.png)

![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)